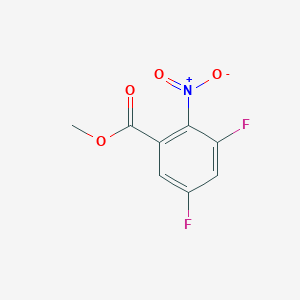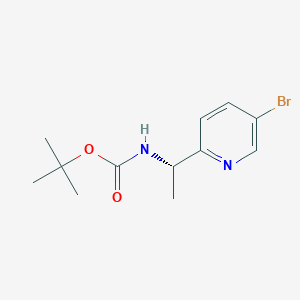
(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate
説明
The compound (S)-tert-butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate is not directly discussed in the provided papers. However, the papers do provide insights into the synthesis and properties of similar tert-butyl carbamate compounds, which can be used to infer potential characteristics of the compound . These tert-butyl carbamate derivatives are often intermediates in the synthesis of biologically active compounds and are valuable in medicinal chemistry due to their stereoselective properties and potential as protease inhibitors or other therapeutic agents .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives typically involves multi-step reactions that may include protection and deprotection of functional groups, asymmetric aldol reactions, and nucleophilic substitutions. For instance, the synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate involved asymmetric syn- and anti-aldol reactions to set stereogenic centers, utilizing ester-derived Ti-enolate and Evans' diastereoselective syn-aldol reaction . Another example is the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine, which included steps such as esterification, protection, and Corey-Fuchs reaction . These methods highlight the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a carbamate group attached to a tert-butyl moiety and various other substituents that define their stereochemistry and reactivity. The stereochemistry is particularly important in the context of pharmaceutical applications, as it can significantly affect the biological activity of the compound. The papers provided discuss the importance of enantioselective synthesis and the establishment of stereogenic centers, which are crucial for the desired activity of the compounds .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can undergo a variety of chemical reactions, including aldol reactions, nucleophilic substitutions, and reductions. These reactions are often used to further modify the compound or to introduce additional functional groups that are necessary for the target molecule's biological activity. For example, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate involved acylation, nucleophilic substitution, and reduction steps . The choice of reactions and conditions is critical for achieving high yields and maintaining the integrity of the stereogenic centers.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, similar compounds are generally characterized by their stability, solubility, and reactivity. These properties are influenced by the presence of the tert-butyl group and the other substituents on the molecule. For example, the tert-butyl group can impart steric bulk, affecting the compound's reactivity and solubility in organic solvents. The papers suggest that these compounds are synthesized and handled under controlled conditions to prevent decomposition and to maintain their enantiomeric purity .
科学的研究の応用
Synthesis of Biologically Active Compounds : Zhao et al. (2017) detailed the synthesis of tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in the creation of biologically active compounds like omisertinib (AZD9291) (Zhao, Guo, Lan, & Xu, 2017).
Building Blocks for Novel Protease Inhibitors : Ghosh et al. (2017) conducted research on tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, utilizing it for stereoselective asymmetric aldol routes to create building blocks for protease inhibitors, which are crucial in developing treatments for various diseases (Ghosh, Cárdenas, & Brindisi, 2017).
Pharmaceutical Intermediate Synthesis : Wu (2011) reported the synthesis of tert-butyl(2-(2-(6-chlorohexy)oxy)ethyl)carbamate, a compound with relevance as an intermediate in pharmaceutical synthesis, demonstrating its utility in developing various therapeutic agents (Wu, 2011).
Crystallographic Studies : Kant et al. (2015) investigated (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, a carbamate derivative, for crystallographic studies, which are essential in understanding molecular structures for drug design (Kant, Singh, & Agarwal, 2015).
Photochemical Studies : Crockett and Koch (2003) conducted photochemical studies on tert-butyl N-(1-ethoxycyclopropyl)carbamate, showcasing the compound's utility in understanding photochemical reactions and their applications in chemistry and pharmaceuticals (Crockett & Koch, 2003).
Safety and Hazards
将来の方向性
The study and development of new carbamates and related compounds is an active area of research, with potential applications in medicine, agriculture, and other fields . Future research may focus on developing new synthesis methods, exploring new applications, and improving the safety and efficacy of these compounds .
特性
IUPAC Name |
tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-8(10-6-5-9(13)7-14-10)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,15,16)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRNIARBGGDHDZ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)Br)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101172633 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(5-bromo-2-pyridinyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101172633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915720-71-7 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(5-bromo-2-pyridinyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915720-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(5-bromo-2-pyridinyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101172633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



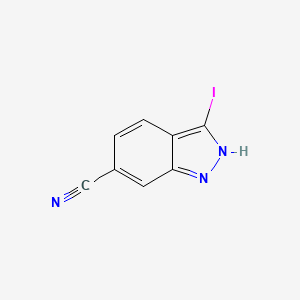
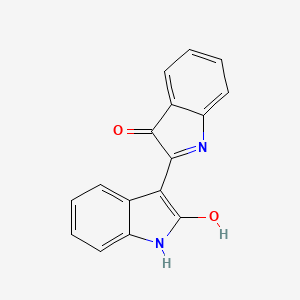
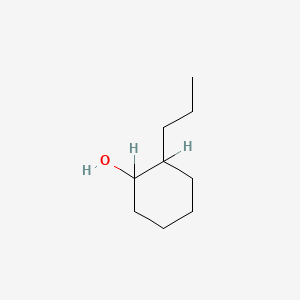
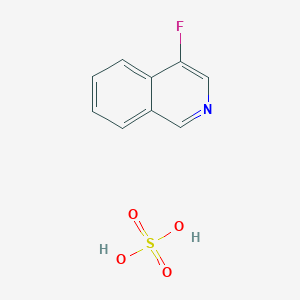
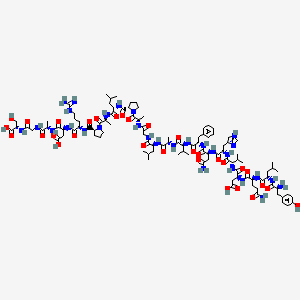

![6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B3030447.png)
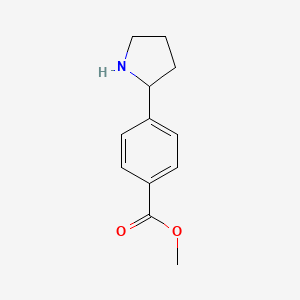

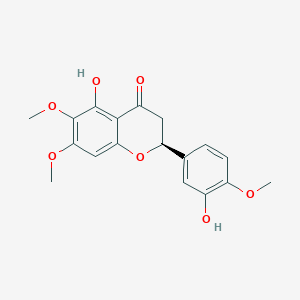
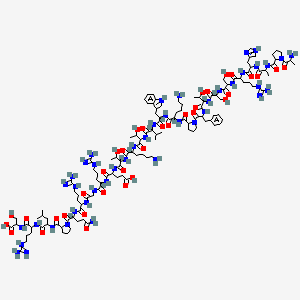
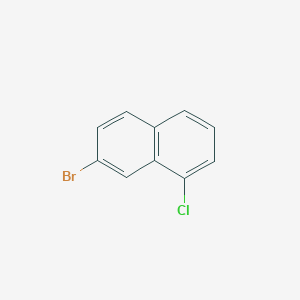
![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine)](/img/structure/B3030462.png)
